molecular formula C14H15N3O3 B2359280 2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide CAS No. 866010-75-5

2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide

Cat. No. B2359280
CAS RN: 866010-75-5
M. Wt: 273.292
InChI Key: XAIDVUQKMWVXAR-UHFFFAOYSA-N
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Description

2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide, also known as Fmoc-Asn(Acm)-OH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of asparagine, an amino acid that is commonly found in proteins. Fmoc-Asn(Acm)-OH is a white powder that is soluble in organic solvents and is stable under normal laboratory conditions. In

Scientific Research Applications

Anticonvulsant Activity

Research has shown that certain benzamide derivatives, similar in structure to 2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide, demonstrate effective anticonvulsant activities in animal models. For example, a study discovered that a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, exhibited potent anticonvulsant properties, particularly in mice models treated for maximal electroshock (MES) induced seizures (Robertson et al., 1987).

Fluorescent Reporting for Transition Metals

Compounds structurally related to 2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide have been studied for their potential in fluorescent reporting of transition metals. A study focused on derivatives of alanine with a benzoxazole moiety, which were synthesized to recognize various metal cations like Co2+, Cu2+, Zn2+, and Ni2+ in acetonitrile solutions. These compounds, including furyl-benzoxazol-5-yl-L-alanines, were found to be sensitive, though not selective, fluorimetric chemosensors for these cations (Ferreira, Raposo, & Costa, 2018).

properties

IUPAC Name

2-[[2-(furan-2-ylmethylamino)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-14(19)11-5-1-2-6-12(11)17-13(18)9-16-8-10-4-3-7-20-10/h1-7,16H,8-9H2,(H2,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDVUQKMWVXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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